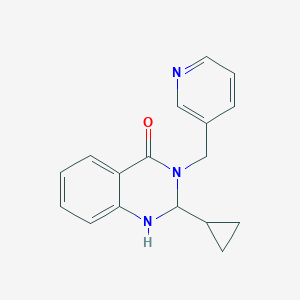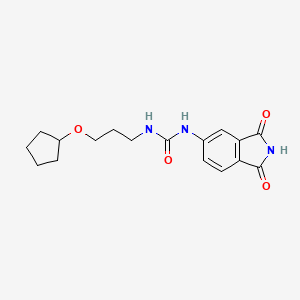
2-Cyclopropyl-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one, also known as CPQ, is a synthetic compound that has been studied for its potential use in scientific research. This compound belongs to the class of quinazolinone derivatives and has shown promising results in various studies.
Mécanisme D'action
2-Cyclopropyl-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one inhibits the activity of a specific protein kinase known as cyclin-dependent kinase 4 (CDK4). CDK4 is involved in the regulation of cell cycle progression and is often overexpressed in cancer cells. By inhibiting CDK4, this compound can prevent the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-proliferative effects in various cancer cell lines. It has also been shown to induce apoptosis and inhibit tumor growth in animal models. In addition, this compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Cyclopropyl-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one in lab experiments is its specificity for CDK4. This allows for the selective inhibition of CDK4 without affecting other protein kinases. However, one limitation is the relatively low solubility of this compound, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 2-Cyclopropyl-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one. One potential avenue is the development of more potent and selective CDK4 inhibitors based on the structure of this compound. Another direction is the investigation of the potential use of this compound in combination with other cancer therapies to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in other disease states.
Méthodes De Synthèse
The synthesis of 2-Cyclopropyl-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one involves a multi-step process that includes the reaction of 2-cyclopropyl-4-(pyridin-3-ylmethyl)aniline with tert-butyl carbamate and subsequent deprotection of the tert-butyl group. The final step involves the reaction of the resulting intermediate with acetic anhydride to yield this compound.
Applications De Recherche Scientifique
2-Cyclopropyl-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one has been studied for its potential use as a tool compound in various scientific research applications. It has been shown to inhibit the activity of a specific protein kinase, which is involved in the regulation of cell growth and proliferation. This inhibition has been shown to have potential therapeutic benefits in the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
2-cyclopropyl-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c21-17-14-5-1-2-6-15(14)19-16(13-7-8-13)20(17)11-12-4-3-9-18-10-12/h1-6,9-10,13,16,19H,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFUBUILHXKUFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2NC3=CC=CC=C3C(=O)N2CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[4-(2-methylpropyl)phenyl]ethyl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7535630.png)

![N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]butanamide](/img/structure/B7535638.png)
![1-[4-(4-ethylpiperazin-1-yl)-2-methylphenyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B7535647.png)
![1-[3-[(dimethylamino)methyl]phenyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B7535649.png)
![1-[[3-[[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamoylamino]phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7535655.png)

![4-chloro-2-methoxy-N-[(4-methylmorpholin-2-yl)methyl]benzamide](/img/structure/B7535672.png)
![N-[(4-methylmorpholin-2-yl)methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7535676.png)

![2-(cyclohexylmethyl)-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7535691.png)
![1-(2-Methylsulfonylethyl)-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea](/img/structure/B7535697.png)
![N'-(4-cyanobenzoyl)-2-[(3-fluorophenyl)methyl]pyrrolidine-1-carbohydrazide](/img/structure/B7535707.png)
![2-[(4-Cyclopropyl-1,4-diazepan-1-yl)methyl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B7535708.png)